4,4',6,6'-Bipyridine tetracarboxylic acid
Description
Significance of Polycarboxylic Bipyridine Ligands in Supramolecular Chemistry
Polycarboxylic bipyridine ligands are a class of organic molecules that have become indispensable in supramolecular chemistry. acs.org This field focuses on creating complex, functional chemical systems from smaller molecular components held together by non-covalent interactions. depaul.edu The significance of these ligands stems from the unique combination of two key functional groups: the bipyridine unit and multiple carboxylate groups.
The bipyridine core is a well-established metal-binding domain, featuring two nitrogen atoms that can chelate to a single metal ion or bridge between different metal centers. nih.gov This predictable coordination behavior is fundamental to the self-assembly of well-ordered nanoscale systems. nih.gov The addition of multiple carboxylic acid groups to this core dramatically enhances its functionality. These acidic groups can be deprotonated to form carboxylates, which are excellent coordinating agents for metal ions. mdpi.com
The presence of multiple carboxylate groups allows a single ligand to bind to several metal ions simultaneously, acting as a "linker" or "strut." This capability is crucial for the construction of extended, stable, and periodic networks. mdpi.com Furthermore, the carboxylate groups can participate in strong hydrogen bonding, both with other molecules and with each other, which provides an additional layer of control over the self-assembly process, helping to direct the formation of specific supramolecular architectures. nih.gov The combination of metal coordination and hydrogen bonding allows for the design of intricate structures with tailored properties. depaul.edu
Contextualizing 4,4',6,6'-Bipyridine Tetracarboxylic Acid within Coordination Polymer and Metal-Organic Framework Research
Within the broader class of polycarboxylic bipyridine ligands, this compound (systematically named 4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid) is a particularly powerful building block for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govrsc.org CPs and MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, often resulting in porous structures with exceptionally high surface areas. mdpi.comresearchgate.net
The specific geometry of this compound, with four carboxylate groups positioned on the 2,2',6, and 6' positions of the 4,4'-bipyridine (B149096) core, provides a rich set of coordination sites. This multi-dentate nature allows it to form robust and dimensionally diverse frameworks with various transition metals. Researchers have successfully employed this ligand to construct novel CPs and MOFs with distinct structural characteristics and properties. nih.govrsc.org
For instance, under hydrothermal conditions, this ligand reacts with different metal ions to form a variety of complex structures. With manganese (Mn), it forms a two-dimensional (2D) double-layer structure. rsc.org In contrast, when reacted with nickel (Ni) or cobalt (Co) under similar conditions, it yields isostructural three-dimensional (3D) frameworks that feature open channels occupied by water molecules. rsc.org The ability to form such porous architectures is a hallmark of MOF chemistry.
Further research has demonstrated its utility with other metals. A reaction with copper (Cu) produced a 2D coordination grid, where the copper ions are bridged by the ligand. nih.govrsc.org A separate study involving cobalt (Co) resulted in a 3D metal-organic framework with significant rectangular channels measuring 11.6 x 10.5 Å. nih.govresearchgate.net This cobalt-based framework demonstrated notable porosity, capable of adsorbing methanol (B129727) and ethanol (B145695) after the removal of guest water molecules from its pores. nih.govrsc.org
The research findings highlight the versatility of this compound as a ligand. Its rigid structure and multiple coordination points enable the systematic design of crystalline materials with predictable topologies and tunable properties, making it a valuable asset in the ongoing development of functional MOFs and coordination polymers. nih.govrsc.org
Interactive Data Table: Examples of Coordination Polymers with this compound
| Metal Ion | Resulting Structure | Key Features | Reference |
| Manganese (Mn) | 2D double-layer | Contains [Mn₄(μ₂-OCO)₄] subunits | rsc.org |
| Nickel (Ni) | 3D framework | Isostructural with the Co framework; contains open channels | rsc.org |
| Cobalt (Co) | 3D framework | Isostructural with the Ni framework; contains open channels | rsc.org |
| Cobalt (Co) | 3D Metal-Organic Framework | Features rectangular channels (11.6 x 10.5 Å); porous | nih.govrsc.orgresearchgate.net |
| Copper (Cu) | 2D coordination grid | Adjacent layers linked via H-bonds | nih.govrsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C14H8N2O8 |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
6-(4,6-dicarboxypyridin-2-yl)pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)5-1-7(15-9(3-5)13(21)22)8-2-6(12(19)20)4-10(16-8)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
KSVSUDAVLCEDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=NC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4,4 ,6,6 Bipyridine Tetracarboxylic Acid
Overview of Synthetic Routes for the Tetracarboxylic Acid
The principal and most documented method for the preparation of 4,4',6,6'-bipyridine tetracarboxylic acid involves the oxidation of a readily available precursor, 4,4',6,6'-tetramethyl-2,2'-bipyridine (B1591145). researchgate.netthieme-connect.com This transformation hinges on the conversion of the four methyl groups on the bipyridine core into carboxylic acid functionalities.
Oxidation Pathways from Methylated Bipyridine Precursors
The oxidation of the methyl groups of 4,4',6,6'-tetramethyl-2,2'-bipyridine is a robust method for the synthesis of the corresponding tetracarboxylic acid. This precursor serves as a crucial intermediate, providing the foundational bipyridine structure. researchgate.net
A convenient synthesis for 2,2',6,6'-tetracarboxy-4,4'-bipyridine (an isomer of the title compound) has been reported via the oxidation of 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354). thieme-connect.com This analogous transformation suggests that the oxidation of 4,4',6,6'-tetramethyl-2,2'-bipyridine is the key step to yielding this compound. The tetramethyl precursor itself can be synthesized from 2,6-dimethylpyridine. thieme-connect.com The oxidation of the four methyl groups provides a direct pathway to the desired tetracarboxylic acid.
Various strong oxidizing agents are capable of converting methyl groups on aromatic rings to carboxylic acids. While potassium permanganate (B83412) (KMnO₄) and dichromate acid are commonly employed for the oxidation of alkyl-substituted pyridines, chromium trioxide (CrO₃) has been specifically reported as the reagent for the oxidation of 2,2',6,6'-tetramethyl-4,4'-bipyridine to the corresponding tetracarboxylic acid, achieving a notable yield of 70%. thieme-connect.com The choice of oxidizing agent and the careful control of reaction conditions such as temperature and solvent are critical to ensure complete oxidation and to minimize side reactions, thereby maximizing the yield of the desired product.
| Oxidizing Agent | Precursor | Product | Reported Yield | Reference |
| Chromium trioxide (CrO₃) | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | 2,2',6,6'-Tetracarboxy-4,4'-bipyridine | 70% | thieme-connect.com |
| Dichromate acid | 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dicarboxy-2,2'-bipyridine | 85% | scielo.br |
| Dichromate acid | 6,6'-Dimethyl-2,2'-bipyridine | 6,6'-Dicarboxy-2,2'-bipyridine | 90% | scielo.br |
Coupling and Air Oxidation Methodologies
Alternative synthetic strategies for bipyridine derivatives often involve coupling reactions. mdpi.comnih.gov For instance, the synthesis of polyhalogenated 4,4'-bipyridines has been achieved through a dimerization procedure. While not directly reported for this compound, it is conceivable that a coupling methodology could be employed to form the bipyridine core, followed by an oxidation step. A plausible, though not explicitly documented, route could involve the coupling of a suitably substituted pyridine (B92270) precursor that already contains carboxylic acid or ester functionalities, or a precursor that can be subsequently oxidized. Air oxidation is a potential method for the aromatization step in some coupling reactions.
Synthesis of Chemically Modified Derivatives for Research Applications
The carboxylic acid groups of this compound can be readily converted into other functional groups, enhancing its utility as a building block in various research applications.
Preparation of 4,4',6,6'-Bipyridine Tetracarbonyl Tetrachloride
A key derivative, 4,4',6,6'-bipyridine tetracarbonyl tetrachloride, can be synthesized from the parent tetracarboxylic acid. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides (acid chlorides). scielo.br The reaction involves the replacement of the hydroxyl (-OH) group of each carboxylic acid with a chlorine atom. This reaction is analogous to the reported preparation of 2,2'-bipyridine-4,4'-dicarboxylic acid dichloride from its corresponding dicarboxylic acid using thionyl chloride. scielo.br The resulting tetracarbonyl tetrachloride is a valuable intermediate for further functionalization, such as the formation of esters and amides.
Synthesis of Amide Derivatives
The synthesis of amide derivatives from polycarboxylic acids such as this compound is a fundamental transformation in medicinal chemistry and materials science. The conversion of carboxylic acid functional groups into amides is typically not achieved by direct reaction with an amine due to a competing acid-base reaction. fishersci.co.uk Therefore, a common and effective strategy involves a two-step process: the activation of the carboxylic acid groups, followed by nucleophilic substitution with a suitable amine.
A prevalent method for activating carboxylic acids is their conversion into more reactive acyl chlorides. fishersci.co.uk This is frequently accomplished by treating the parent tetracarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uknih.gov For related compounds such as 4,4'-dicarboxy-2,2'-bipyridine and pyridine-2,6-dicarboxylic acid, thionyl chloride has been successfully used to generate the corresponding acyl chloride intermediates. nih.govscielo.br This intermediate, the tetra-acyl chloride of the bipyridine core, is highly reactive and not typically isolated.
The subsequent step is the amidation reaction, where the in situ generated acyl chloride is treated with a primary or secondary amine to form the desired tetra-amide derivative. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction, generally proceeds at room temperature in an aprotic solvent and requires a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. fishersci.co.ukscielo.br The choice of amine dictates the final structure of the R-groups on the amide nitrogens.
This methodology can be adapted to produce a wide array of amide derivatives by varying the amine used in the second step. For instance, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine has been used to prepare dihydroxamic acid derivatives from similar bipyridine dicarboxylic acids. scielo.br
The general synthetic protocol is summarized in the table below.
Table 1: Synthetic Protocol for Amide Derivatives of this compound | Step | Description | Reagents & Conditions | Intermediate/Product | | :--- | :--- | :--- | :--- | | 1 | Acid Chloride Formation | Activation of the four carboxylic acid groups. | Starting Material: this compoundReagent: Thionyl chloride (SOCl₂) or Oxalyl chlorideSolvent: Aprotic solvent (e.g., DCM, THF)Conditions: Reflux | Intermediate: 4,4',6,6'-Bipyridine-tetracarbonyl tetrachloride (tetra-acyl chloride) | | 2 | Amidation | Nucleophilic substitution with an amine. | Intermediate: 4,4',6,6'-Bipyridine-tetracarbonyl tetrachlorideReagent: Primary or secondary amine (R¹R²NH)Base: Triethylamine or PyridineSolvent: Aprotic solvent (e.g., DCM)Conditions: 0°C to Room Temperature | Final Product: 4,4',6,6'-Tetrakis(carboxamide)-bipyridine derivative |
Coordination Chemistry of 4,4 ,6,6 Bipyridine Tetracarboxylic Acid
Ligand Architecture and Coordination Versatility
The unique architecture of 4,4',6,6'-bipyridine tetracarboxylic acid is central to its versatile coordination behavior. rsc.org The molecule consists of a 2,2'-bipyridine (B1663995) core functionalized with four carboxylic acid groups at the 4,4' and 6,6' positions. This arrangement of donor atoms allows the ligand to interact with metal centers in numerous ways, leading to a rich and varied coordination chemistry.
This compound is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. It possesses two types of coordination sites: the nitrogen atoms of the two pyridyl rings and the oxygen atoms of the four carboxylate groups. rsc.org This combination of N- and O-donor sites allows the ligand to form stable complexes with a wide range of metal ions. The fully deprotonated form of the ligand, tcbp⁴⁻, can act as a tetradentate chelating agent through its bipyridyl–carboxylate core (N₂O₂), while also using other carboxylate oxygen atoms to bind to adjacent metal centers. rsc.org
The spatial arrangement of the donor sites in this compound and its isomers facilitates both chelation and bridging coordination modes.
Chelation: The ligand can chelate a single metal ion using a pyridyl nitrogen and an adjacent carboxylate group. For instance, in complexes with a related isomer, 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid, the metal atoms are coordinated by the nitrogen and oxygen atoms of the 6,6' carboxylate groups. nih.govrsc.org Similarly, the pyridyl-2,6-dicarboxylate fragment of the 4,4'-bipyridine-2,6,2',6'-tetracarboxylate isomer can chelate to a Cu(II) ion. nih.govrsc.org This chelation forms a stable five- or six-membered ring, enhancing the thermodynamic stability of the resulting complex.
Bridging: The ligand is exceptionally well-suited to act as a bridging ligand, connecting two or more metal centers to form extended one-, two-, or three-dimensional networks. rsc.org The bridging can occur in several ways: the two pyridyl nitrogen atoms can coordinate to different metal ions, or the carboxylate groups can bridge metal centers. Carboxylate groups themselves can adopt various bridging modes (e.g., syn-syn, syn-anti, anti-anti) which adds to the structural diversity of the resulting coordination polymers. nih.govrsc.org
The coordination behavior of this compound is highly dependent on its protonation state, which can be controlled by factors such as the pH of the reaction medium. rsc.org The ligand has four acidic protons (H₄tcbp) that can be sequentially removed.
Under acidic hydrothermal conditions, the ligand may be partially deprotonated, existing as Htcbp³⁻. In this state, it forms neutral complexes with lanthanide ions, such as {[La(Htcbp)(H₂O)₃]·H₂O}. rsc.org When reaction conditions are altered, for example by using a solvent mixture like H₂O/DMF, the ligand can become fully deprotonated to tcbp⁴⁻. This fully deprotonated state leads to the formation of anionic complexes like {[Eu(tcbp)(H₂O)]·(Me₂NH₂)}, where the negative charge is balanced by a counterion. rsc.org The degree of deprotonation directly influences the charge of the resulting complex and the way the ligand connects to metal centers, thereby dictating the final architecture of the coordination polymer. rsc.orgrsc.org
Formation of Homometallic and Heterometallic Coordination Complexes
The versatile coordination ability of this compound and its analogues allows for the synthesis of a wide array of both homometallic (containing one type of metal ion) and heterometallic (containing two or more different metal ions) complexes.
The carboxylate groups of the ligand are particularly effective at binding to hard Lewis acidic lanthanide (Ln) ions. rsc.org A systematic study using H₄tcbp under acidic hydrothermal conditions yielded a series of isostructural coordination polymers with various lanthanide ions. rsc.org These reactions typically result in one- or two-dimensional polymers where the lanthanide ions are bridged by the Htcbp³⁻ ligand. rsc.org For example, complexes with La(III), Eu(III), and Gd(III) have been synthesized and structurally characterized, demonstrating the ligand's ability to organize these metals into extended networks. rsc.org In some cases, solvothermal reactions can lead to in situ esterification of the ligand, forming discrete mononuclear complexes. rsc.org
Table 1: Examples of Lanthanide Complexes with this compound (H₄tcbp)
The combination of pyridyl nitrogen and carboxylate oxygen donors makes this compound and its isomers effective ligands for a variety of transition metals. Hydrothermal synthesis using the 4,4'-bipyridine-2,6,2',6'-tetracarboxylate isomer with copper(II) and cobalt(II) has yielded two- and three-dimensional coordination polymers. nih.govrsc.org In the copper(II) complex, the ligand chelates and bridges the metal centers to form a 2D grid. nih.govrsc.org The cobalt(II) complex exhibits a 3D metal-organic framework with rectangular channels. nih.govrsc.org The specific coordination geometry of the metal ion (e.g., octahedral, tetrahedral) and its interplay with the flexible coordination modes of the ligand direct the assembly of these diverse structures. nih.govepa.gov
Table 2: Examples of Transition Metal Complexes with Bipyridine Tetracarboxylic Acid Ligands
Coordination with Post-Transition Metal Ions (e.g., Pb(II))
The coordination of this compound with post-transition metal ions, such as lead(II), has been shown to yield robust and intricate network structures. The large ionic radius and flexible coordination sphere of Pb(II) make it a suitable candidate for forming high-dimensional metal-organic frameworks (MOFs).
In a notable example, the reaction of the fully deprotonated 4,4'-bipyridine-2,2',6,6'-tetracarboxylate (BPTCA⁴⁻) ligand with a lead(II) salt under hydrothermal conditions results in the formation of a three-dimensional MOF with the formula [Pb₂(C₁₄H₄N₂O₈)]n. researchgate.net In this structure, the Pb(II) cation is seven-coordinated, being bound to one nitrogen atom and six oxygen atoms originating from four different BPTCA⁴⁻ ligands. researchgate.net This high coordination number is a common feature for lead(II) complexes and contributes to the stability of the resulting framework. The coordination assembly of bipyridinedicarboxylate with Pb²⁺ ions can also generate isomeric metal-organic complexes. acs.org
Structural Elucidation of Coordination Entities
The structural diversity of coordination compounds derived from this compound is a testament to its versatility as a ligand. Depending on the metal ion, reaction conditions, and the presence of other coordinating species, this ligand can form one-, two-, and three-dimensional structures.
The assembly of this compound with certain metal ions can lead to the formation of one-dimensional chains. For instance, a series of isostructural 1D lanthanide coordination polymers with the general formula {[Ln(bptcH)(H₂O)₂]·H₂O}n (where Ln = Nd(III), Eu(III), Gd(III), Tb(III), Dy(III), Ho(III), or Er(III)) have been synthesized. nih.gov In these structures, the ligand, in its partially deprotonated form (bptcH³⁻), acts as a hexadentate linker, coordinating to the lanthanide ions to form double-stranded loop-like chains. nih.gov The formation of 1D zigzag polymeric structures has also been observed in copper(II) coordination polymers with 4,4'-bipyridine (B149096). ub.edu
Under different synthetic conditions, this compound can facilitate the construction of two-dimensional networks. For example, a copper(II) coordination polymer, [Cu₂L(H₂O)₄]₂n (where L = deprotonated 4,4'-bipyridine-2,6,2',6'-tetracarboxylate), forms a 2D coordination grid. nih.gov In this structure, the fully deprotonated ligand links copper(II) ions, and these 2D layers are further connected through hydrogen bonds. nih.gov The formation of 2D sheets can also be driven by π-π stacking interactions between adjacent trinuclear units, as observed in a mixed-metal species involving a derivative of the ligand. rsc.org
The multidentate nature of this compound makes it an excellent candidate for building three-dimensional metal-organic frameworks. As previously mentioned, its coordination with Pb(II) results in a 3D framework. researchgate.net In this complex, each pyridine-2,6-dicarboxylate (B1240393) moiety of the ligand links four Pb(II) cations, creating a highly connected and robust structure. researchgate.net Similarly, a cobalt(II) complex, {[Co(H₂O)₆]·[Co₃L₂(H₂O)₂]·10H₂O}₃n, forms a metal-organic framework with rectangular channels. nih.gov
The coordination geometry around the metal center in complexes with this compound is influenced by the nature of the metal ion and the coordination mode of the ligand.
Seven-coordinate geometry: In the Pb(II) MOF, the lead ion exhibits a seven-coordinate geometry, bonded to one nitrogen and six oxygen atoms from four different ligands. researchgate.net
Octahedral geometry: Octahedral coordination is a common geometry observed in transition metal complexes. libretexts.org In the 2D copper(II) coordination grid, the copper ion is in an elongated octahedral environment. nih.gov Similarly, in the 3D cobalt(II) framework, all Co(II) ions are located in an octahedral coordination environment. nih.gov
The following table summarizes the coordination geometries observed in some complexes of this compound and its derivatives.
| Metal Ion | Coordination Number | Geometry | Complex Formula | Reference |
| Pb(II) | 7 | - | [Pb₂(C₁₄H₄N₂O₈)]n | researchgate.net |
| Cu(II) | 6 | Elongated Octahedral | [Cu₂L(H₂O)₄]₂n | nih.gov |
| Co(II) | 6 | Octahedral | {[Co(H₂O)₆]·[Co₃L₂(H₂O)₂]·10H₂O}₃n | nih.gov |
| Ln(III) | - | - | {[Ln(bptcH)(H₂O)₂]·H₂O}n | nih.gov |
Table 1: Coordination geometries in metal complexes of this compound and its derivatives.
The choice of solvent and the use of hydrothermal or solvothermal conditions play a crucial role in determining the final structure of the coordination polymer. cmu.edu Hydrothermal synthesis, which employs water as a solvent at elevated temperatures and pressures, is a common method for preparing metal-organic frameworks. nih.gov
The solvent can influence the structure in several ways:
Coordination: Solvent molecules, such as water or dimethylformamide (DMF), can directly coordinate to the metal center, affecting its coordination number and geometry. ub.edu
Templating: Solvent molecules can act as templates, directing the formation of specific framework topologies.
In situ modification of the ligand: Under solvothermal conditions, the ligand itself can undergo chemical modifications. For example, in the presence of methanol (B129727), this compound has been observed to undergo in situ di-esterification at the 4- and 4'-carboxylic acid groups. rsc.org
The reaction temperature is another critical parameter. For instance, in the synthesis of cobalt(II) complexes with a similar bipyridine tetracarboxylate ligand, different temperatures can lead to products with varying water content. Slight modifications in synthetic conditions, such as molar ratio and reaction solvent, can lead to the isolation of different structural arrangements. ub.edu
Metal Organic Frameworks Mofs and Supramolecular Assemblies Constructed with 4,4 ,6,6 Bipyridine Tetracarboxylic Acid
Design Principles for MOF Construction Utilizing the Ligand
The construction of metal-organic frameworks using 4,4',6,6'-bipyridine tetracarboxylic acid is guided by fundamental principles of coordination chemistry and supramolecular assembly. The inherent structural information encoded within the ligand, combined with the coordination preferences of the metal centers, allows for a degree of predictability in the final topology and porosity of the resulting framework.
Ligand-Directed Assembly and Self-Sorting Phenomena
The process of MOF formation is a prime example of ligand-directed assembly, where the geometric and chemical information of the this compound ligand guides the organization of metal ions into a specific, extended network. The rigid nature of the bipyridine backbone and the defined orientation of the four carboxylate groups predispose the system to form predictable coordination patterns.
In systems involving multiple components, self-sorting phenomena can occur, where the ligand selectively coordinates with specific metal ions or clusters based on compatibility in size, coordination geometry, and binding strength. This allows for the programmed assembly of complex, multicomponent architectures. While specific studies detailing self-sorting with this compound are not extensively documented, the principles remain a key strategy in the rational design of sophisticated MOFs. The functionalization of the bipyridine or carboxylate moieties can further influence these recognition processes, leading to even more complex and tailored structures.
Rational Design of Network Topology and Porosity
A central goal in MOF synthesis is the ability to rationally design and control the network topology and, consequently, the porosity of the material. The "node and spacer" approach is a foundational concept where the metal clusters act as nodes and the organic ligands, such as this compound, serve as the linkers or spacers that connect these nodes. The final topology is a direct consequence of the connectivity of both the node and the linker.
The this compound ligand can be considered a multitopic linker, and its coordination mode can be influenced by factors such as the choice of metal ion, solvent system, temperature, and pH. By carefully selecting these synthetic parameters, it is possible to direct the assembly towards a desired network topology. For instance, substitution of linkers with additional functional groups, such as alkoxy chains, has been shown to impact the resulting network topology, leading to honeycomb-like structures instead of the more common pillared square-grid frameworks. rsc.org The steric hindrance introduced by these functional groups can control the conformation of the ligand and favor the formation of specific topologies. This highlights the potential for pore engineering, where the size and chemical environment of the pores can be fine-tuned for specific applications. bohrium.comresearchgate.net
Structural Diversity and Topological Features of MOFs
The use of this compound as a building block has led to the synthesis of MOFs with a variety of structural features and network topologies. The inherent versatility of the ligand, with its multiple coordination sites and potential for different conformations, contributes to this structural diversity.
Analysis of Specific Topologies (e.g., (4,4)-topology, 4⁶6⁶ topology)
The topology of a MOF can be described by simplifying the structure into a net of nodes (metal clusters) and linkers. Different combinations of nodes and linkers can give rise to a wide array of network topologies. For instance, the (4,4)-topology, also known as the sql (square lattice) net, is a common two-dimensional topology that can be formed from 4-connected nodes and linear linkers. While not explicitly detailed for this compound, the principles of steric control can be used to favor such topologies. rsc.org
More complex, three-dimensional topologies can also be achieved. The cds (CdSO4) topology, for example, is a 3D network that can be assembled from 4-connected square-planar nodes and linear linkers. mdpi.com The formation of such topologies is highly dependent on the coordination environment of the metal ion and the geometry of the ligand. The analysis of the underlying net topology provides valuable insights into the structural features of complex MOFs and can aid in the design of new materials with desired properties. rsc.orgrsc.org
| MOF Topology | Description |
| (4,4)-topology (sql) | A 2D square grid network formed from 4-connected nodes and linear linkers. |
| cds-topology | A 3D network based on the structure of Cadmium Sulfate, often formed from 4-connected nodes. |
| 4⁶6⁶ topology | A complex 3D topology that can arise from the interconnection of higher connectivity nodes. |
Pore Architecture and Channel Systems (e.g., Rectangular Channels)
The arrangement of ligands and metal clusters in a MOF defines its pore architecture and the nature of its channel systems. These pores can be tailored in size and shape to selectively adsorb and separate molecules. A notable example is a robust metal-organic framework synthesized from the hydrothermal reaction of 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid (referred to as H4L in the study) and ZnCl2, which forms the compound {[Zn(2)(L)] x 4H(2)O}(infinity). nih.gov
This framework possesses a uniform porous structure with a significant BET surface area of 312.7 m²/g after the removal of guest water molecules. nih.gov The structure features interconnected channels that are accessible to gas molecules, as demonstrated by its capacity for H2 and methane (B114726) storage. nih.gov The formation of rectangular channels has been observed in other MOFs constructed with bipyridine-based ligands, and the dimensions of these channels can be controlled by the length and functionality of the ligand. mdpi.comnih.gov The pore chemistry of such frameworks can be further modified to enhance their performance in applications like hydrocarbon separation. researchgate.net
| Compound | Metal Ion | Pore Characteristics | BET Surface Area |
| {[Zn(2)(L)] x 4H(2)O}(infinity) | Zn(II) | Uniform porous structure | 312.7 m²/g |
Chiral Frameworks and Spontaneous Resolution in MOF Synthesis
The synthesis of chiral MOFs is of great interest for applications in enantioselective separation and catalysis. Chirality in MOFs can be introduced through the use of chiral ligands or, more intriguingly, can arise from the spontaneous resolution of achiral building blocks during the crystallization process. frontiersin.org
Supramolecular Interactions within Frameworks
Hydrogen bonding is a predominant supramolecular interaction in frameworks constructed from bipyridine tetracarboxylic acid, primarily due to the presence of numerous hydrogen bond donors (uncoordinated or protonated carboxyl groups) and acceptors (nitrogen atoms of the pyridine (B92270) rings and oxygen atoms of the carboxylates).
Table 1: Hydrogen Bonding in Representative Bipyridine-Carboxylate Assemblies This table provides examples of hydrogen bond types observed in related supramolecular systems containing bipyridine and carboxylate functionalities.
| Compound Type | Interacting Groups | Role of Hydrogen Bond | Reference |
|---|---|---|---|
| Zinc-Bipyridine Tetracarboxylate MOF | Guest H₂O molecules | Formation of helical chains, induction of chirality | nih.gov |
| 4,4'-Bipyridyl with Dicarboxylic Acids | Carboxyl O-H···N (Pyridine) | Formation of supramolecular chains and networks | researchgate.net |
The dimensionality of supramolecular structures is often extended through non-covalent linkages that connect individual coordination chains or layers into robust two- or three-dimensional architectures. In frameworks involving 4,4'-bipyridine-based ligands, these interactions are crucial for building up the final structure. rsc.org While strong metal-ligand bonds may define a 1D chain or a 2D sheet, weaker forces such as hydrogen bonds and van der Waals interactions dictate how these units pack together.
The high thermal stability of the dehydrated [Zn₂(L)]∞ framework is indicative of the significant strength of the collective non-covalent interactions that hold the 3D structure together. nih.gov The removal of the hydrogen-bonded water molecules leaves a porous, yet stable, material, suggesting that the inter-framework forces are substantial. In many crystalline solids, chains and layers are interconnected through a combination of C-H···O or O-H···O hydrogen bonds, as well as π-π stacking, effectively linking the primary structural motifs into a stable, extended supramolecular assembly. mdpi.com
The aromatic pyridine rings of the 4,4'-bipyridine (B149096) tetracarboxylic acid ligand are capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between electron-rich and electron-deficient regions of adjacent aromatic rings, are a significant force in the crystal engineering of MOFs. nih.gov They play a vital role in stabilizing the framework and can influence its electronic and physical properties. rsc.orgrsc.org
Table 2: Summary of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| L | 4,4'-bipyridine-2,6,2',6'-tetracarboxylate |
| H₄L | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid |
| 2,2'-bipyridine (B1663995) | 2,2'-Bipyridine |
| 4,4'-bipyridine | 4,4'-Bipyridine |
Advanced Academic Research Applications of 4,4 ,6,6 Bipyridine Tetracarboxylic Acid Based Materials
Catalytic Systems
The integration of 4,4',6,6'-bipyridine tetracarboxylic acid into MOFs provides a versatile platform for developing sophisticated catalytic systems. The bipyridine units offer open chelating sites for post-synthetic metalation, while the carboxylic acid groups serve as robust linkages to metal nodes, creating a stable and highly functional framework.
The design of heterogeneous catalysts using MOFs built with bipyridine-based ligands is a prominent area of research. chinesechemsoc.orgnih.govacs.org These frameworks serve as superior supports for catalytic species, combining the advantages of homogeneous catalysts (well-defined, uniform active sites) with those of heterogeneous catalysts (ease of separation, recyclability, and stability). chinesechemsoc.org
Several strategies are employed to imbue these materials with catalytic activity:
Open Metal Sites: The metal nodes within the MOF structure can possess coordinatively unsaturated sites that function as Lewis acids, facilitating a variety of chemical transformations. st-andrews.ac.uk
Functional Ligands: The bipyridine units of the ligand are themselves catalytically relevant. The nitrogen atoms can act as Lewis bases. rsc.org Furthermore, these sites are ideal for post-synthetic modification, where catalytically active metal complexes, such as palladium or rhodium, can be anchored. st-andrews.ac.ukrsc.org This approach creates well-defined, isolated active centers within the porous structure.
Bifunctionality: MOFs can be designed to contain both acidic and basic sites, either on the metal nodes and organic linkers, respectively, or by incorporating different functional groups. rsc.orgmdpi.com For instance, a hafnium-based MOF was post-synthetically modified to include phosphine (B1218219) ligands, which then complexed with iridium or rhodium. The resulting material possessed both the Lewis acidity of the hafnium framework and the hydrogenation capability of the noble metal complex, enabling tandem reactions. st-andrews.ac.uk Similarly, bimetallic MOFs, such as a Mo–Fe framework constructed with 4,4′-bipyridine, introduce synergistic catalytic effects. nih.gov
The well-defined, porous nature of MOFs based on ligands like this compound leads to significant enhancements in catalytic performance. The uniform and accessible active sites, coupled with the potential for substrate size-selectivity imposed by the pore dimensions, contribute to high activity and specificity. chinesechemsoc.org
Suzuki-Miyaura Cross-Coupling: A zirconium-based MOF with open 2,2'-bipyridine (B1663995) sites was functionalized with Palladium(II) chloride. The resulting catalyst demonstrated efficient and recyclable activity for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.org
Selective Oxidation: A novel Mo-Fe bimetallic MOF utilizing 4,4'-bipyridine (B149096) as a linker has been shown to be a stable and highly effective heterogeneous catalyst for the selective oxidation of organic sulfides to sulfoxides using hydrogen peroxide under mild, ambient conditions. nih.gov
CO₂ Conversion and Condensation Reactions: A manganese-based MOF with pyridyl-based polycarboxylate ligands was thermally activated to create Lewis acid-base bifunctional sites. rsc.org This catalyst showed high efficiency for both the cycloaddition of CO₂ with epoxides and for Knoevenagel condensation reactions. The catalyst was also recyclable for at least five cycles without a significant loss of activity. rsc.org
These examples underscore the potential of these materials to serve as robust, next-generation heterogeneous catalysts with performance metrics that can rival traditional homogeneous systems.
Gas Adsorption and Separation Technologies
The high surface area, tunable pore size, and adjustable surface chemistry of MOFs constructed from this compound make them highly promising for gas storage and separation applications. rsc.orgresearchgate.net
The storage of energy-dense gases like hydrogen (H₂) and methane (B114726) (CH₄) under safe and efficient conditions is a critical technological challenge. nih.govenergy.gov MOFs offer a solution by adsorbing large quantities of gas at the molecular level at relatively low pressures, enhancing volumetric energy density. nih.govdiamond.ac.uk
Hydrogen (H₂) Storage: MOFs are extensively studied for H₂ storage due to their high porosity and the potential for strong interactions with hydrogen molecules. A cobalt-based MOF constructed with 1,2,4,5-benzenetetracarboxylate and 4,4'-bipyridine showed an excess H₂ uptake of 1.1 wt% at 77 K and 15 bar, with a heat of adsorption of 7.3 kJ mol⁻¹ at zero coverage. rsc.org Another study on M(HBTC)(4,4'-bipy)·3DMF (M = Ni, Co) frameworks reported H₂ storage capacities up to 3.42 wt % at 77 K for the nickel analogue. nih.gov
Methane (CH₄) Storage: Methane is the primary component of natural gas, and its storage in adsorbed form within MOFs is a key area of research for vehicular applications. nih.govnih.govresearchgate.net The performance of MOFs for methane storage is often evaluated based on their deliverable capacity under specific pressure and temperature swings. Flexible MOFs have shown particular promise, as they can undergo structural phase transitions upon gas adsorption, leading to sharp uptake steps in their isotherms. This behavior can maximize the amount of gas delivered during pressure reduction while also providing intrinsic thermal management. nih.gov
| MOF Material | Gas | Storage Capacity | Conditions | Reference |
|---|---|---|---|---|
| Ni(HBTC)(4,4'-bipy)·3DMF | H₂ | 3.42 wt % | 77 K | nih.gov |
| Co(HBTC)(4,4'-bipy)·3DMF | H₂ | 2.05 wt % | 77 K | nih.gov |
| [Co₂(btec)(bipy)₂(DMF)] | H₂ | 1.1 wt % | 77 K, 15 bar | rsc.org |
| Fe(bdp) | CH₄ | 259 cm³(STP)/cm³ | 298 K, 65 bar | nih.gov |
| Co(bdp) | CH₄ | 233 cm³(STP)/cm³ | 298 K, 65 bar | nih.gov |
The separation of volatile organic compounds (VOCs), particularly closely related molecules like alcohols, is crucial for air purification and chemical processing. nih.gov MOFs can be designed with specific pore apertures and chemical functionalities to achieve highly selective adsorption. researchgate.netnih.gov
A zinc-based MOF (DMOF) was modified by incorporating poly(N-isopropylacrylamide) (PNIPAM) chains within its pores. nih.govacs.org The resulting composite material, DMOF ⊃ PNIPAM-3, exhibited altered hydrophobicity and a narrowed pore space, leading to the selective adsorption of smaller molecules. nih.gov The material showed a preferential uptake of methanol (B129727) (kinetic diameter: 3.6 Å) over the larger ethanol (B145695) (kinetic diameter: 4.3 Å). nih.gov The uptake of methanol reached up to 16 mmol/g, whereas the ethanol uptake was significantly lower at 7.7 mmol/g under the same conditions. nih.gov The selectivity for methanol over ethanol in an equimolar mixture was calculated to be as high as 17.3. nih.gov This selectivity is attributed to the more efficient packing of the smaller methanol molecules within the confined pores of the composite MOF. nih.gov
| Adsorbent | Adsorbate | Uptake (mmol/g) | Conditions | Selectivity (Methanol/Ethanol) | Reference |
|---|---|---|---|---|---|
| DMOF | Methanol | 16.0 | 30 °C, P/P₀ = 0.98 | ~2.1 | nih.gov |
| DMOF | Ethanol | 7.7 | 30 °C, P/P₀ = 0.98 | ||
| DMOF ⊃ PNIPAM-3 | Methanol | ~4.0 | 30 °C, P/P₀ = 0.98 | 17.3 (from IAST) | nih.govacs.org |
| DMOF ⊃ PNIPAM-3 | Ethanol | <1.1 | 30 °C, P/P₀ = 0.98 |
Understanding the dynamics of gas adsorption is essential for optimizing the design of separation and storage systems. This involves studying both the rate of uptake (kinetics) and the complex interactions between the adsorbent material (host) and the adsorbed molecules (guest). nih.gov
A detailed study on the framework Ni₂(4,4'-bipyridine)₃(NO₃)₄ revealed complex guest-host behaviors. The adsorption kinetics for methanol and ethanol at low surface coverage were found to obey a linear driving force (LDF) mass transfer model. nih.gov However, at higher surface coverage, the adsorption process was better described by a combined barrier resistance/diffusion model. nih.gov
Crucially, the study showed that guest molecules could induce structural changes in the host framework. The adsorption isotherms for carbon dioxide and methanol exhibited distinct steps, which were correlated with discrete structural changes in the MOF, as confirmed by X-ray diffraction at various guest loadings. nih.gov The rates of adsorption were significantly slower in the region of these isotherm steps. This indicates a strong, reversible interaction where the guest molecules actively modify the host structure to optimize their accommodation. nih.gov Such guest-induced flexibility is a key feature of certain MOFs that can be exploited for highly selective separations. nih.gov
Photophysical and Luminescent Properties
The inherent luminescent properties of the bipyridine moiety, coupled with the structural versatility afforded by the tetracarboxylic acid groups, make this compound a prime candidate for the design of photoactive materials.
Design of Luminescent Coordination Polymers and MOFs
The rigid and multidentate nature of this compound facilitates the construction of highly ordered and porous coordination polymers and MOFs. The bipyridine unit can act as a light-harvesting antenna, absorbing energy and transferring it to the metal centers or other organic linkers within the framework, leading to tunable luminescent properties.
A personal overview of contributions to coordination polymer chemistry highlights the use of 2,2'-bipyridine-polycarboxylic acid ligands, including 4,4',6,6'-tetracarboxy-2,2'-bipyridine, in conjunction with various metal ions to form coordination polymers. The discussion emphasizes the structural aspects and the resulting properties such as luminescence and small molecule sorption. chimia.ch
The photophysical properties of MOFs can be significantly influenced by the encapsulation of photoactive guest molecules. For instance, [Ru(2,2'-bipyridine)3]2+ (RuBpy) encapsulated within a MOF constructed from Zn(II) cations and 1,3,5-triscarboxyphenylethynylbenzene linkers exhibits unique photophysical characteristics distinct from other similar MOF materials. researchgate.net This demonstrates the potential for creating tailored luminescent materials by combining bipyridine-based ligands with photoactive species within a MOF architecture.
The table below summarizes key findings related to the design of luminescent coordination polymers and MOFs incorporating bipyridine-based ligands.
| Material Class | Ligand/Components | Key Findings |
| Coordination Polymers | 4,4',6,6'-tetracarboxy-2,2'-bipyridine with transition metals, main group metals, or lanthanides | Formation of coordination polymers with pertinent luminescent and sorption properties. chimia.ch |
| Metal-Organic Frameworks | Zn(II) cations, 1,3,5-triscarboxyphenylethynylbenzene linkers, and encapsulated [Ru(2,2'-bipyridine)3]2+ | Encapsulated RuBpy exhibits unique photophysical properties, indicating the potential for creating tailored luminescent materials. researchgate.net |
Exploration of Unique Optical and Electronic Properties for Functional Materials
Materials derived from this compound are being explored for their unique optical and electronic properties, which are crucial for the development of advanced functional materials. The electron-deficient nature of the bipyridine core, combined with the potential for extended conjugation within the resulting frameworks, can lead to interesting electronic behaviors.
For example, the incorporation of viologen units, which are derivatives of 4,4'-bipyridine, into MOFs can induce photochromic properties. rsc.orgnih.gov These materials exhibit noticeable color changes upon irradiation with sunlight or UV light due to the formation of viologen radicals through photoinduced electron transfer (PET). rsc.orgnih.gov Such frameworks can exhibit long-lived color stability in the solid state. rsc.orgnih.gov
Furthermore, supramolecular assemblies formed between tetracarboxylic acid derivatives and bis(pyridine) compounds have been shown to possess semiconducting properties. The charge-carrier capability of these crystals can be systematically varied based on the degree of conjugation in the bis(pyridine) component. nih.gov This highlights the potential for designing organic semiconductors by judiciously selecting the building blocks.
The twisting angle of the 4,4'-bipyridine skeleton can also significantly influence its conductance, as demonstrated by quantum chemical calculations. mdpi.com This conformational flexibility provides another avenue for tuning the electronic properties of materials based on this ligand.
The following table presents research findings on the optical and electronic properties of materials incorporating bipyridine and tetracarboxylic acid components.
| Material Type | Components | Observed Properties |
| Metal-Organic Frameworks | Viologen-derived 1-carboxyethyl-4,4'-bipyridine and benzenedicarboxylic acids | Photochromism upon sunlight and UV-light irradiation due to photoinduced electron transfer. rsc.orgnih.gov |
| Supramolecular Assemblies | Tetraphenylethylene tetracarboxylic acid and 4,4'-bipyridine | Semiconducting behavior with charge-carrier capability comparable to established organic semiconductors. nih.gov |
| 4,4'-Bipyridine Derivatives | N/A | Molecular conformation (twisting angle) influences conductance. mdpi.com |
Self-Assembled Monolayers (SAMs) and Covalent Organic Frameworks (COFs)
The directional hydrogen bonding capabilities of the carboxylic acid groups and the potential for covalent bond formation make this compound a valuable component in the bottom-up fabrication of highly ordered molecular architectures such as self-assembled monolayers and covalent organic frameworks.
Utilization as a Building Block for Multi-Component Assembled Structures
The ability of this compound to engage in specific intermolecular interactions makes it an excellent building block for the construction of complex, multi-component assemblies. The four carboxylic acid groups can form robust hydrogen-bonded networks, while the bipyridine core can participate in π-stacking and coordination interactions.
Research has shown that tetracarboxylic acid derivatives can self-assemble into well-ordered nanostructures on surfaces, such as linear and lamellar patterns, through hydrogen bonding. rsc.org The introduction of a second component can lead to the formation of co-assembly nanostructures, where the added molecule acts as a bridge, connecting the primary building blocks. rsc.org For instance, the self-assembly of a C2v-symmetric terphenyl tetracarboxylic acid can be influenced by the addition of guest molecules, leading to structural transformations and the formation of three-component host-guest structures. nih.gov
The formation of ionic cocrystals between tetracarboxylic acids and bipyridine derivatives further illustrates the versatility of these building blocks in creating multi-component assemblies. acs.org These structures are governed by proton transfer and can form quaternary assemblies with other molecules. acs.org
The table below details the use of tetracarboxylic acids as building blocks in multi-component assembled structures.
| Assembly Type | Building Blocks | Key Features of the Assembly |
| 2D Self-Assembly | Two different tetracarboxylic acid derivatives | Formation of linear and lamellar nanostructures through hydrogen bonding; co-assembly with a bridging molecule. rsc.org |
| Host-Guest Structures | C2v-symmetric terphenyl tetracarboxylic acid and guest molecules | Structural transformation of the host assembly upon addition of guests, leading to three-component structures. nih.gov |
| Ionic Cocrystals | 4,4'-dinitro 2,2',6,6'-tetracarboxybiphenyl and acridine | Formation of quaternary assemblies through proton transfer. acs.org |
Development of Framework Materials for Energy Transfer Processes
The ordered and porous nature of frameworks constructed from this compound makes them promising candidates for applications involving energy transfer. The ability to precisely position photoactive and electroactive components within the framework allows for the rational design of materials for energy conversion and storage.
Covalent organic frameworks (COFs) containing bipyridine units have been designed as platforms for energy applications. rsc.org These materials possess high surface area, layered structures, and abundant redox sites, making them suitable for use as electrode materials in batteries. rsc.org Novel COF composites containing a bipyridine multimetal complex have been developed for applications in methane conversion and electrocatalytic oxygen evolution. nih.govnih.gov These materials leverage the coordination between the bipyridine nitrogen atoms and metal ions to create active catalytic sites. nih.govnih.gov
The development of COF-based materials with highly conjugated structures is a key strategy for enhancing their performance in energy conversion and storage. rsc.org The flexible molecular design and synthetic strategies for COFs allow for the preparation of materials with tailored electronic properties to facilitate efficient mass and electron transfer. rsc.org
The following table summarizes the development of framework materials for energy transfer processes utilizing bipyridine-containing building blocks.
| Framework Type | Key Components | Application |
| Covalent Organic Frameworks | Bipyridine units | Electrode materials for batteries. rsc.org |
| Covalent Organic Framework Composites | Bipyridine multimetal complex | Methane conversion and electrocatalytic oxygen evolution. nih.govnih.gov |
Characterization Methodologies Employed in Research on 4,4 ,6,6 Bipyridine Tetracarboxylic Acid
Crystallographic Techniques
Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms within a crystalline solid. These methods have been pivotal in understanding the supramolecular assembly of 4,4',6,6'-Bipyridine tetracarboxylic acid, particularly its hydrogen-bonding networks.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic structure of crystalline compounds. mdpi.com For 4,4',6,6'-tetracarboxylic acid-2,2'-bipyridine (H4tcbp), SCXRD studies have revealed that it crystallizes as a dihydrate. researchgate.net The analysis provided a detailed picture of its intricate hydrogen-bonding network.
Key findings from the SCXRD analysis include:
Dimer Formation: Adjacent 4,4'-carboxylic acid groups engage in intermolecular hydrogen bonding, forming a classic R22(8) dimer motif. researchgate.net
Supramolecular Assembly: The 6,6'-carboxylic acid groups form hydrogen bonds with lattice water molecules, creating an R44(12) motif. researchgate.net
3D Network: This arrangement of hydrogen bonds extends into a two-dimensional grid, which is threefold interpenetrated, ultimately yielding a complex three-dimensional hydrogen-bonded network. researchgate.net
These structural details are crucial for designing and understanding the coordination chemistry of this ligand in the construction of metal-organic frameworks and other supramolecular structures. researchgate.net
| Structural Feature | Description | Motif Notation |
|---|---|---|
| Hydration State | Crystallizes with two water molecules per formula unit. | N/A |
| 4,4'-Carboxylic Acid Interaction | Intermolecular hydrogen bonding between adjacent groups. | R22(8) |
| 6,6'-Carboxylic Acid Interaction | Hydrogen bonding mediated by lattice water molecules. | R44(12) |
| Overall Network | A 3-fold interpenetrated 2D grid forming a 3D hydrogen-bonded network. | N/A |
Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the bulk of a crystalline sample, primarily to confirm its phase purity and identify the crystalline phases present. omicsonline.org Unlike SCXRD, which analyzes a single crystal, PXRD provides a diffraction pattern representative of the entire powdered sample. omicsonline.org
In research involving bipyridine-based compounds, PXRD is routinely used to verify that the synthesized bulk material corresponds to the structure determined by single-crystal analysis and that no other crystalline phases are present. ub.eduub.edu The experimental procedure involves irradiating a powdered sample with monochromatic X-rays (commonly Cu Kα radiation) and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). ub.edu The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline solid. omicsonline.org
Neutron diffraction is an exceptionally powerful technique for precisely locating hydrogen atoms, which are often difficult to resolve with X-ray diffraction due to their low electron density. osti.gov This makes it the method of choice for detailed studies of hydrogen bonding. osti.govnih.gov
While a dedicated neutron diffraction study on this compound is not prominently documented, extensive studies on co-crystals of similar molecules, such as benzene-1,2,4,5-tetracarboxylic acid and 4,4'-bipyridine (B149096), provide significant insight into the capabilities of this technique. nih.goviucr.orgworktribe.com These studies have meticulously characterized the short, strong hydrogen bonds between the carboxylic acid (O-H) and pyridine (B92270) (N) groups.
Key findings from variable-temperature neutron diffraction on these related systems include:
Precise Bond Lengths: The technique allows for the precise measurement of N-H and O-H distances within hydrogen bonds. For instance, in one co-crystal, a short N-H⋯O hydrogen bond was measured with an N⋯O distance of 2.5220 (17) Å and an N-H distance of 1.207 (3) Å at 20 K. nih.goviucr.org
Temperature Dependence: It was observed that the N-H distance in this bond changes significantly with temperature, increasing to 1.302 (4) Å at 296 K, indicating a shift in the proton's position. nih.goviucr.org In contrast, a corresponding O-H⋯N hydrogen bond in the same structure showed no significant change with temperature. nih.gov
These detailed investigations into hydrogen bonding are critical for understanding the forces that govern crystal packing and molecular recognition.
| Temperature (K) | N-H Distance in N-H⋯O Bond | N⋯O Distance in N-H⋯O Bond | O⋯N Distance in O-H⋯N Bond |
|---|---|---|---|
| 20 | 1.207 (3) | 2.5220 (17) | 2.6104 (17) |
| 200 | 1.251 (6) | 2.520 (4) | N/A |
| 296 | 1.302 (4) | 2.5315 (16) | N/A |
Spectroscopic Characterization
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing valuable information about functional groups, bonding, and molecular structure.
Infrared (IR) spectroscopy is a widely used technique to identify functional groups within a molecule and to study intermolecular interactions, especially hydrogen bonding. The presence of short O⋯H⋯N hydrogen bonds in co-crystals of 4,4'-bipyridine and carboxylic acids is often confirmed by the appearance of broad bands in the IR spectrum. nih.gov
Temperature-dependent Fourier transform infrared (FT-IR) spectroscopy studies on mixtures of bipyridines and carboxylic acids have provided deep insights into the equilibria between different species in the system. rsc.org Analysis of the carbonyl stretching region (typically ~1600-1800 cm⁻¹) is particularly informative, allowing for the identification of contributions from:
Heterocomplexes: Formed by hydrogen bonding between the carboxylic acid and the bipyridine.
Acid Dimers: Formed by hydrogen bonding between two carboxylic acid molecules.
Oligomeric and Monomeric Acid Species. rsc.org
This detailed analysis reveals that while the hydrogen-bonded heterocomplex between the acid and bipyridine is often the dominant species, it coexists in equilibrium with other forms. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. multiscreensite.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
UV-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic properties of molecules like this compound. This method measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the conjugated π-systems within the molecule.
In bipyridine-based compounds, the UV-Vis spectrum is typically characterized by intense absorption bands in the UV region. These absorptions are generally assigned to π→π* transitions within the aromatic pyridine rings. For instance, studies on related bipyridine derivatives, such as 4,4'-dimethyl-2,2'-bipyridine, show that the intraligand π→π* transitions are a prominent feature in their electronic spectra. nih.gov
When this ligand is incorporated into metal complexes, new absorption bands, known as metal-to-ligand charge transfer (MLCT) bands, can appear, often in the visible region. nih.govresearchgate.net For example, ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid exhibit distinct absorption spectra. researchgate.net While specific spectral data for this compound is not detailed in the provided search results, the electronic behavior is expected to be dominated by the π→π* transitions inherent to its bipyridine core.
Table 1: Representative UV-Vis Absorption Data for Related Bipyridine Compounds
| Compound/Complex | Absorption Maxima (λmax) | Transition Type | Reference |
|---|---|---|---|
| Metal complexes with 4,4'-dimethyl-2,2'-bipyridine | 301-306 nm | Metal-to-Ligand Charge Transfer (MLCT) | nih.gov |
Thermal Analysis
Thermal analysis techniques are employed to study the effect of heat on a material, providing information about its thermal stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Removal
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for determining the temperature at which the compound starts to decompose and for quantifying the loss of solvent molecules from solvated crystals. impactfactor.org
Research on solvates of 4,4'-bipyridine with carboxylic acids demonstrates the utility of TGA. researchgate.net The TGA thermograms of these materials show distinct mass loss steps corresponding to the removal of solvent molecules at specific temperature ranges. Following the desolvation, further heating leads to the decomposition of the bipyridine compound itself. The onset temperature of decomposition is a critical indicator of the material's thermal stability. researchgate.netnih.gov For example, TGA can reveal multi-step decomposition processes, where different parts of a molecule or complex are lost at different temperatures. mdpi.com
Table 2: Illustrative TGA Data for Thermal Decomposition Events
| Material | Temperature Range (°C) | Mass Loss (%) | Attributed Process | Reference |
|---|---|---|---|---|
| Co(II)/pyrazole complex | 70-100 | - | Water solvent removal | mdpi.com |
| Co(II)/pyrazole complex | 280-440 | - | Ligand decomposition | mdpi.com |
Porosity and Surface Area Measurements
While this compound as a discrete molecule is not porous, it is a primary building block for creating porous materials such as metal-organic frameworks (MOFs). The characterization of the porosity of these resulting materials is essential.
Gas Adsorption Isotherms (e.g., N₂ Isotherm) and BET Surface Area Determination
Gas adsorption analysis is the standard method for characterizing the porosity of materials. researchgate.net An adsorption isotherm is generated by measuring the amount of gas (commonly nitrogen at 77 K) adsorbed by a material at various relative pressures. researchgate.netnih.gov The shape of this isotherm provides qualitative information about the pore structure. chemrxiv.org
According to the IUPAC classification, different isotherm types correspond to different material structures. For instance, Type I isotherms are characteristic of microporous materials (pore width < 2 nm), such as many MOFs. lucideon.commdpi.com Type II isotherms are typical of nonporous or macroporous materials, while Type IV isotherms, featuring a hysteresis loop, indicate the presence of mesopores (2-50 nm). researchgate.netlucideon.com
From the nitrogen adsorption isotherm data, the Brunauer-Emmett-Teller (BET) theory is applied to calculate the specific surface area of the material. lucideon.comupi.edu This method analyzes the multilayer adsorption of gas molecules on the material's surface. nih.gov The BET surface area is a crucial parameter for applications involving catalysis, separation, and gas storage. Research has validated the use of the BET method for determining the surface area of microporous MOFs, confirming that the calculated values correlate well with the geometrically accessible surface area. nih.gov
Table 3: Nitrogen Adsorption Isotherm Types and Corresponding Porosity
| Isotherm Type | Material Characteristic | Pore Size |
|---|---|---|
| Type I | Microporous | < 2 nm |
| Type II | Nonporous or Macroporous | > 50 nm |
Future Research Trajectories and Theoretical Perspectives
Exploration of New Metal-Ligand Combinations and Diverse Framework Topologies
The future of materials science involving 4,4',6,6'-Bipyridine tetracarboxylic acid is heavily vested in the exploration of new metal-ligand combinations to generate diverse and complex framework topologies. The inherent modularity of MOFs allows for the systematic variation of both the organic linker and the metal node, leading to a virtually limitless number of potential structures.
Researchers are actively pursuing the combination of this tetracarboxylate linker with a wide array of metal ions beyond common transition metals. The integration of lanthanide ions, for instance, is a promising area due to their unique photoluminescent and magnetic properties. The coordination chemistry of 4,4'-bipyridine-2-carboxylic acid with transition metals like zinc and manganese has already been established, providing a foundation for exploring more complex derivatives. rsc.org The synthesis of mixed-metal coordination polymers further expands the possibilities, allowing for the creation of materials with synergistic properties. rsc.orgsc.edu
Future work will likely focus on creating frameworks with unprecedented topologies, moving beyond simple pillared-layer or interpenetrated networks. researchgate.netrsc.org The goal is to achieve intricate, multi-dimensional structures with hierarchical pore systems. Such complex designs could lead to materials with highly specific functions, such as selective gas separation or heterogeneous catalysis. The table below outlines potential metal combinations and their targeted framework characteristics.
| Metal Ion/Cluster | Potential Framework Topology | Targeted Properties |
| Lanthanide Series (e.g., Eu³⁺, Tb³⁺) | 3D non-interpenetrated networks | Luminescence, Sensing |
| Mixed-Metal (e.g., Zn²⁺/Co²⁺) | Heterometallic pillared-layers | Catalysis, Magnetic properties |
| Early Transition Metals (e.g., Zr⁴⁺, Ti⁴⁺) | Highly stable, porous frameworks (e.g., UiO-type) | Chemical stability, Gas storage |
| p-Block Metals (e.g., In³⁺, Al³⁺) | Flexible or dynamic frameworks | Stimuli-responsive behavior |
The strategic combination of this compound with various metal centers is a key strategy for developing next-generation MOFs with novel structures and functions. researchgate.net
Advanced Functionalization Strategies for Tailored Material Properties
The functionalization of the this compound ligand itself presents a powerful tool for fine-tuning the properties of the resulting materials. By chemically modifying the bipyridine backbone, researchers can introduce specific functional groups that impart desired characteristics to the final framework.
One promising avenue is the introduction of alkyl or other organic substituents onto the bipyridine skeleton. nih.gov This can influence the self-assembly process, control the pore environment, and enhance the stability of the resulting MOFs. nih.gov Synthetic strategies to access functionalized 4,4'-bipyridines are being developed, which can be adapted for the tetracarboxylic acid derivative. nih.govresearchgate.net For example, introducing hydrophobic groups could enhance the material's affinity for certain organic molecules, while adding chiral moieties could lead to enantioselective separation capabilities.
Post-synthetic modification (PSM) is another critical area of future research. This technique involves chemically altering the ligand after the framework has already been assembled. This allows for the incorporation of functional groups that might not be stable under the initial synthesis conditions. The table below details potential functionalization strategies and their impact on material properties.
| Functionalization Strategy | Target Functional Group | Desired Material Property |
| Pre-synthetic Modification | Amino (-NH₂) | Enhanced CO₂ capture, Catalytic sites |
| Pre-synthetic Modification | Alkyl chains (-CₙH₂ₙ₊₁) | Hydrophobicity, Selective adsorption |
| Post-synthetic Modification | Sulfonic acid (-SO₃H) | Proton conductivity |
| Post-synthetic Modification | Metal-binding sites (e.g., thiols) | Heavy metal ion sequestration |
These advanced functionalization strategies will be instrumental in creating "smart" materials that can be precisely engineered for specific, high-performance applications. idu.ac.id
Computational Modeling and Simulation of Structure-Property Relationships
Computational modeling and simulation are poised to play a transformative role in the future design and discovery of materials based on this compound. nih.gov Given the vast number of possible metal-ligand combinations and functionalizations, a trial-and-error experimental approach is often impractical and time-consuming. techexplorist.comresearchgate.net High-throughput computational screening (HTCS) allows researchers to rapidly evaluate large libraries of hypothetical MOF structures and predict their properties. nih.govresearchgate.net
Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the structure-property relationships of these materials. nih.govewadirect.com DFT can be used to optimize geometries, calculate electronic structures, and predict the binding energies of guest molecules within the pores. ewadirect.com MD simulations can model the dynamic behavior of the framework and the diffusion of molecules through its channels. nih.gov
The integration of machine learning (ML) and artificial intelligence (AI) is set to further accelerate this process. techexplorist.comresearchgate.net ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized MOFs with remarkable accuracy. researchgate.netewadirect.com This data-driven approach can help identify the most promising candidates for a specific application, guiding experimental efforts toward the most fruitful avenues. nih.gov For instance, neural networks can be trained to predict the thermal and chemical stability of a MOF based on its structural features. techexplorist.com
| Computational Technique | Application in MOF Research | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations, Geometry optimization | Gas adsorption energies, Band gaps, Mechanical stability |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Diffusion coefficients, Thermal conductivity, Framework flexibility |
| High-Throughput Computational Screening (HTCS) | Rapid evaluation of large material databases | Gas uptake capacity, Selectivity, Working capacity |
| Machine Learning (ML) / Artificial Intelligence (AI) | Predictive modeling, Identification of structure-property relationships | Stability, Synthesis feasibility, Performance in specific applications |
The synergy between computational modeling and experimental synthesis will be crucial for unlocking the full potential of this compound in the development of advanced functional materials. ewadirect.com
Q & A
Q. What are the optimized synthetic routes for preparing 4,4',6,6'-bipyridine tetracarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via oxidation of 4,4',6,6'-tetramethyl-2,2'-bipyridine precursors. Evidence suggests that using dichromate acid (H₂Cr₂O₇) under controlled acidic conditions achieves higher yields (>85%) compared to traditional KMnO₄ oxidation (<40%) . Key parameters include:
- Temperature: Maintain 80–90°C to prevent over-oxidation.
- Acid concentration: Use 1:1 H₂SO₄:H₂O to stabilize intermediates.
- Workup: Acidify the reaction mixture to pH 2–3 post-oxidation to precipitate the product.
Purification involves Soxhlet extraction with ethanol or recrystallization from hot water .
Q. How should researchers handle this compound to ensure safety during experiments?
Methodological Answer: The compound is classified as a skin/eye irritant (GHS Category 2/2A) and may cause respiratory irritation. Mitigation strategies include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and sealed goggles.
- Ventilation: Use fume hoods for weighing and reactions to avoid aerosol exposure.
- Spill management: Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose per hazardous waste protocols .
Q. What characterization techniques are essential for confirming the structure and purity of this ligand?
Methodological Answer:
- Elemental analysis (EA): Verify C, H, N, O content within ±0.3% of theoretical values.
- FT-IR: Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680–1720 cm⁻¹).
- ¹H/¹³C NMR (DMSO-d₆): Look for aromatic proton signals at δ 8.2–9.0 ppm and carboxyl carbons at ~165–170 ppm .
- Single-crystal XRD: Resolve bond lengths (e.g., C–O ≈ 1.21–1.23 Å) and dihedral angles between bipyridine planes .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what design strategies enhance porosity/stability?
Methodological Answer: This ligand’s tetracarboxylate groups act as rigid linkers for MOF assembly. Design considerations include:
- Metal node selection: Zn(II) or Cd(II) clusters favor 3D frameworks (e.g., MOF-5 analogs) due to their high coordination flexibility .
- Solvothermal synthesis: Use DMF/water mixtures at 120°C for 48 hours to promote slow crystallization.
- Post-synthetic activation: Remove solvent via supercritical CO₂ drying to preserve pore integrity.
Reported BET surface areas for related MOFs exceed 1500 m²/g, with hydrogen uptake up to 2.0 wt% at 20 bar .
Q. What crystallographic challenges arise when resolving structures containing this ligand, and how can SHELX software address them?
Methodological Answer: Challenges include:
- Disorder in carboxyl groups: Use PART and SUMP instructions in SHELXL to model partial occupancy.
- Twinned crystals: Apply TWIN/BASF commands in SHELXD for structure solution.
- High Z′ values: Refine with restraints (e.g., DFIX, SIMU) to maintain geometric consistency.
SHELXPRO is recommended for generating .ins files from diffraction data (λ = 0.71073 Å, Mo-Kα) .
Q. How do conflicting crystallographic data (e.g., bond lengths vs. spectroscopic results) arise, and how should they be resolved?
Methodological Answer: Discrepancies often stem from:
Q. What electrochemical properties make this ligand suitable for catalysis or sensing applications?
Methodological Answer: The ligand’s conjugated bipyridine core facilitates redox activity:
- Cyclic voltammetry (CV): Shows quasi-reversible peaks at E₁/₂ ≈ −0.45 V (vs. Ag/AgCl) in DMF, attributed to ligand-centered reductions.
- Electrogenerated chemiluminescence (ECL): Pair with Ru(bpy)₃²⁺ co-reactants for enhanced emission at λ = 620 nm .
- Catalytic MOFs: Anchored Co(II) sites exhibit turnover frequencies (TOF) > 500 h⁻¹ in oxygen evolution reactions (OER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
